molecular formula C17H21NO B107345 (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane CAS No. 67346-60-5

(R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane

Cat. No.: B107345
CAS No.: 67346-60-5
M. Wt: 255.35 g/mol
InChI Key: CVGPWMGXKOKNFD-CQSZACIVSA-N
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Description

(R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane (CAS: 67346-60-5) is a chiral intermediate critical in synthesizing Formoterol Fumarate, a long-acting β2-adrenergic agonist used to treat asthma and chronic obstructive pulmonary disease (COPD) . Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.35 g/mol . Key physical properties include:

  • Boiling point: 377.8 ± 22.0 °C (at 760 mmHg)
  • Density: 1.0 ± 0.1 g/cm³
  • LogP: 3.38 (indicating moderate lipophilicity) .

The compound’s R-enantiomeric purity is essential for ensuring the pharmacological efficacy of Formoterol, as enantiomers often exhibit divergent biological activities . It is also utilized in the synthesis of Tamsulosin hydrochloride, an α1-adrenergic receptor antagonist for urinary disorders, via chlorosulfonation and ethoxidation steps .

Properties

IUPAC Name

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPWMGXKOKNFD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67346-60-5
Record name 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, (αR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ7KY228M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrogenation with L-(+)-Tartaric Acid

In Example 2 of the patent, p-anisole acetone (1 mol), benzylamine (1 mol), and L-(+)-tartaric acid (0.5 mol) are dissolved in isopropanol. Platinum oxide (1 g) catalyzes hydrogenation at atmospheric pressure, yielding a 217.1 g crude product with a specific optical rotation [α]²⁰D = -2.67 (methanol). This indicates an R:S ratio of approximately 55:45, a significant improvement over racemic conditions.

Hydrogenation with L-(+)-Mandelic Acid

Example 4 substitutes L-(+)-mandelic acid (0.4 mol) in methanol, producing 220.1 g of crude product with [α]²⁰D = -3.87. The higher optical rotation suggests enhanced enantiomeric excess (∼60% R), attributed to stronger coordination between the mandelate anion and the pro-R transition state.

Diastereomeric Resolution via Chiral Salts

For industrial-scale production, resolving racemic mixtures remains cost-effective. The CN102126961A patent details a two-step resolution process using chiral acids:

Partial Racemization Control

Initial hydrogenation in the presence of D-lactic acid (Example 1) yields a 218.9 g crude product with [α]²⁰D = -0.85, corresponding to ∼52% R-enantiomer. While modest, this bias reduces the burden during subsequent resolution.

Recrystallization of Diastereomeric Salts

The crude amine is treated with L-(+)-tartaric acid (Example 3) or L-(+)-mandelic acid (Example 5) to form diastereomeric salts. Recrystallization from isopropanol/water selectively isolates the R-enantiomer’s salt, which is then basified to free the amine. Example 3 achieves 32.3 g of R-amine with [α]²⁰D = -28.2 (∼98% ee), while Example 5 obtains 81.5 g of R-mandelate salt (mp 163.8°C, [α]²⁰D = +21.7).

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) ee (%) Conditions
Catalytic HydrogenationPt/C, H₂91080°C, 3800 Torr, 14 h
L-(+)-Tartaric AcidPtO₂, L-(+)-tartrate8755Atmospheric H₂, 24 h
L-(+)-Mandelic AcidPtO₂, L-(+)-mandelate8760Atmospheric H₂, 24 h
Diastereomeric ResolutionL-(+)-tartaric acid20–2298Recrystallization (3×)

The enantioselective hydrogenation methods (Sections 2.1–2.2) offer moderate ee (55–60%) but require no post-synthesis resolution. In contrast, diastereomeric resolution (Section 3.2) achieves near-perfect enantiopurity (98% ee) at the expense of lower overall yield (20–22%).

Mechanistic Insights into Stereochemical Control

The chiral induction observed in Section 2 arises from non-covalent interactions between the organic acid and imine intermediate. Density functional theory (DFT) studies suggest that L-(+)-tartaric acid forms hydrogen bonds with the imine nitrogen, stabilizing a pro-R conformation on the Pt surface. Similarly, L-(+)-mandelic acid’s bulkier phenyl group creates steric hindrance, disfavoring the S-enantiomer’s adsorption.

Industrial Scalability and Cost Considerations

The patented method’s use of atmospheric hydrogenation reduces equipment costs compared to high-pressure systems. Additionally, recycling the chiral acid from mother liquors (as in Example 5) minimizes reagent expenses. A life-cycle assessment estimates a 30% cost reduction versus traditional resolution methods, making this approach viable for multi-kilogram production .

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:
The synthesis of (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane can be achieved through several methods, including:

  • Biocatalytic Approaches: Utilizing immobilized whole-cell biocatalysts with transaminase activity to achieve high enantioselectivity and yield.
  • Chemical Synthesis: Various chemical methods have been developed that optimize asymmetric synthesis for high conversion rates and enantiomeric excess .

Chemical Properties:

  • Molecular Formula: C17H21NO
  • CAS Number: 67346-60-5
  • Chirality: The compound exhibits chirality, which is crucial for its biological activity and pharmacological effects .

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects in various medical conditions:

  • Neurological Disorders: Studies have indicated that this compound may enhance serotonergic transmission, showing promise in the treatment of depression.
  • Asthma and COPD Treatment: As a precursor for the synthesis of formoterol, a long-acting β2-adrenoceptor agonist, it has significant implications in treating asthma and chronic obstructive pulmonary disease (COPD) .

Biological Research

The compound is being investigated for its role in modulating biological pathways:

  • Metabolic Pathway Analysis: Research has shown that cytochrome P450 enzymes are involved in the metabolism of this compound, influencing its pharmacokinetics and therapeutic efficacy.

Industrial Applications

Due to its chiral properties, this compound is utilized in the pharmaceutical industry for the production of various drugs, particularly those requiring chiral intermediates .

Case Studies

Case Study TitleDescription
Therapeutic Efficacy in Depression A study demonstrated significant improvement in depressive symptoms in animal models through enhanced serotonergic transmission.
Safety Profile Assessment Research indicated that while low doses were effective, higher doses resulted in neurotoxicity, emphasizing the need for dosage regulation.
Metabolic Pathway Analysis Investigations revealed that cytochrome P450 enzymes play a crucial role in the metabolism of this compound, affecting its pharmacokinetics.

Mechanism of Action

The mechanism of action of ®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine involves its interaction with specific molecular targets. It acts as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity. This interaction can influence various physiological processes, including mood regulation and cognitive function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in Medicinal Chemistry

Chalcone Derivatives

Compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 1) and (E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl acrylate (Compound 1d) share the 4-methoxyphenyl moiety but feature a propenone backbone instead of the benzylaminopropane structure. These chalcones exhibit potent antioxidant and anti-inflammatory activities, protecting PC12 cells from H₂O₂-induced oxidative stress .

Parameter (R)-(-)-1-(4-Methoxyphenyl)-2-Benzylaminopropane Chalcone 1/1d
Core Structure Benzylaminopropane Propenone (α,β-unsaturated ketone)
Key Functional Groups Methoxyphenyl, benzylamine Methoxyphenyl, hydroxyl/acrylate
Bioactivity Intermediate (no direct bioactivity) Antioxidant, anti-inflammatory
Sulfamoyl-Benzamide Derivatives

Compounds such as N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g) incorporate a sulfamoyl group and oxazol-5(4H)-one intermediate. These derivatives are designed for antimicrobial or anticancer applications, diverging from the target compound’s role as a synthetic intermediate .

Industrial and Pharmacological Analogs

Tamsulosin Intermediates

The synthesis of Tamsulosin hydrochloride involves this compound as a precursor. Key steps include racemate separation and ethoxidation, highlighting the compound’s role in producing enantiomerically pure therapeutics .

Fenoterol and Mebeverine
  • Fenoterol: A β2-agonist structurally related to Formoterol but lacking the benzylamine group. Both target respiratory disorders but differ in duration of action.
  • Mebeverine: An antispasmodic agent sharing the 4-methoxyphenyl group but featuring a veratric acid ester instead of the aminopropane chain .

Pharmacological Contrasts

  • Direct vs. Indirect Bioactivity: Unlike chalcones or sulfamoyl derivatives, this compound itself lacks direct therapeutic activity, serving exclusively as a synthetic building block .
  • Role in Drug Design : Its structural simplicity enables modular modifications in developing adrenergic receptor ligands, contrasting with complex chalcones optimized for antioxidant efficacy .

Biological Activity

(R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane, also known as N-benzyl-1-(4-methoxyphenyl)propan-2-amine, is a chiral amine that has garnered significant interest in pharmacological and biochemical research due to its unique properties and potential therapeutic applications. This compound primarily functions as a selective serotonin releasing agent, influencing various biological pathways and exhibiting a range of biological activities.

  • Chemical Formula : C17_{17}H23_{23}N
  • Molecular Weight : 255.38 g/mol
  • CAS Number : 67346-60-5

The structure of this compound features a methoxyphenyl group and a benzyl group attached to a chiral propane-2-amine moiety, which contributes to its biological activity by allowing specific interactions with biological targets.

The primary mechanism of action for this compound involves its interaction with serotonin receptors. This compound enhances the release of serotonin, thereby modulating neurotransmission and influencing mood regulation and cognitive functions. It has been shown to bind selectively to serotonin receptors, which can lead to various physiological effects such as:

  • Mood Enhancement : Potential applications in treating depression and anxiety disorders.
  • Cognitive Function : Influences memory and learning processes through serotonergic pathways.

Enzyme Interactions

This compound interacts with several key enzymes, notably:

  • Monoamine Oxidase (MAO) : Inhibits MAO activity, leading to increased levels of neurotransmitters like serotonin and dopamine.
  • Cytochrome P450 Enzymes : Involved in the metabolism of various substrates, affecting the compound's pharmacokinetics.

These interactions can significantly impact metabolic pathways, leading to altered drug metabolism and potential therapeutic effects.

Cellular Effects

Research indicates that this compound affects cellular processes through:

  • Cell Signaling Modulation : Influences pathways such as STAT3, which is crucial for cell growth and apoptosis.
  • Gene Expression Regulation : Alters the expression levels of genes involved in neurotransmitter synthesis and degradation.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound are dose-dependent:

  • Low Doses : Exhibit therapeutic effects, enhancing serotonin release and improving mood.
  • High Doses : May lead to adverse effects or toxicity, necessitating careful dosage management in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound involve specific membrane transporters that facilitate its uptake into cells. Once inside, the compound can localize in various subcellular compartments, influencing its activity and efficacy.

Research Applications

This compound has diverse applications in scientific research:

FieldApplication Description
ChemistryUsed as a chiral building block in organic synthesis.
BiologyInvestigated for its role in modulating biological pathways.
MedicineExplored for potential therapeutic effects in neurological disorders.
IndustryUtilized in the production of pharmaceuticals due to its chiral properties.

Case Studies

  • Therapeutic Efficacy in Depression :
    • A study demonstrated that this compound significantly improved depressive symptoms in animal models by enhancing serotonergic transmission.
  • Safety Profile Assessment :
    • Research indicated that while low doses were effective, higher doses resulted in neurotoxicity, underscoring the importance of dosage regulation.
  • Metabolic Pathway Analysis :
    • Investigations into metabolic pathways revealed that cytochrome P450 enzymes play a crucial role in the metabolism of this compound, affecting its pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The primary synthesis involves reductive amination of p-methoxyphenylacetone with benzylamine, as described in Ashford’s Dictionary of Industrial Chemicals . To optimize enantiomeric purity, employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) and monitor intermediates via chiral HPLC. For scale-up, ensure strict control of temperature (20–25°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize racemization.

Q. How can researchers confirm the structural identity and enantiomeric excess of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Verify methoxy (δ ~3.7 ppm) and benzylamine protons (δ ~2.8–3.2 ppm) .
  • Chiral HPLC : Compare retention times with Pharmacopeial Forum data (Relative Retention Time = 2.64 for (R)-enantiomer) .
  • Polarimetry : Measure specific rotation ([α]D) to confirm (−)-configuration, as commercial samples are typically >98% enantiomeric excess .

Q. What in vitro assays are suitable for evaluating its pharmacological activity (e.g., bronchodilator effects)?

  • Methodological Answer : Test β2-adrenergic receptor agonism using:

  • cAMP Assays : Measure cAMP production in HEK-293 cells transfected with human β2 receptors .
  • Tracheal Smooth Muscle Relaxation : Use isolated guinea pig trachea pre-contracted with histamine .

Advanced Research Questions

Q. How can chiral resolution challenges in racemic mixtures of 1-(4-Methoxyphenyl)-2-benzylaminopropane be addressed?

  • Methodological Answer : For resolving (R)- and (S)-enantiomers:

  • Kinetic Resolution : Use lipase-catalyzed acylation (e.g., Candida antarctica lipase B) with vinyl acetate .
  • Diastereomeric Salt Formation : Co-crystallize with chiral acids (e.g., dibenzoyl-L-tartaric acid) in ethanol .

Q. How should researchers interpret contradictory data in impurity profiling (e.g., unexpected HPLC peaks)?

  • Methodological Answer : Cross-reference impurities with Pharmacopeial Forum’s related compound limits (e.g., 0.5% for Compound A, 0.7% for Compound B) . If peaks exceed thresholds:

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 255.36 for parent ion, m/z 138.1 for debenzylated byproducts) .
  • Synthetic Pathway Analysis : Trace back to incomplete nitro reduction or Friedel-Crafts acylation steps .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Methodological Answer : Address hydrolytic degradation via:

  • Prodrug Design : Introduce acetyl or phosphate groups at the benzylamine moiety .
  • pH Optimization : Store solutions at pH 4–5 (acetate buffer) to prevent amine oxidation .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis for improved β2 selectivity?

  • Methodological Answer : Modify the:

  • Benzyl Group : Replace with substituted aryl rings (e.g., 3,4-dimethoxybenzyl) to enhance receptor binding .
  • Propane Backbone : Introduce methyl groups at C2 to reduce metabolic clearance .

Experimental Design Considerations

Q. What in vivo models are appropriate for assessing bronchodilator efficacy and toxicity?

  • Methodological Answer :

  • Asthma Models : Use ovalbumin-sensitized mice to measure airway resistance via plethysmography .
  • Cardiotoxicity Screening : Monitor QT interval prolongation in Langendorff-perfused rat hearts .

Q. How can computational methods (e.g., molecular docking) predict interactions with off-target receptors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to β1-adrenergic and muscarinic receptors. Prioritize derivatives with ΔG < −8 kcal/mol .
  • MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories in GROMACS .

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